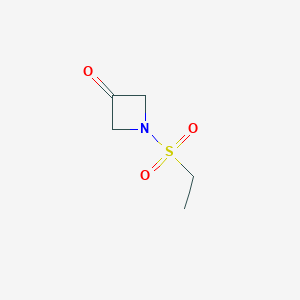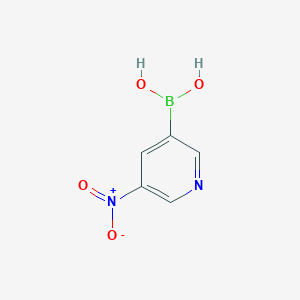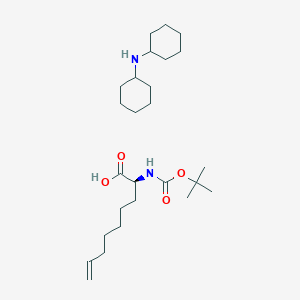
1-(Ethanesulfonyl)azetidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethanesulfonyl)azetidin-3-one is a chemical compound with the molecular formula C5H9NO3S and a molecular weight of 163.19 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is known for its applications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Ethanesulfonyl)azetidin-3-one can be synthesized through several methods. One common approach involves the reaction of azetidine-3-ol with ethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.
Another method involves the oxidation of 1-(ethylsulfonyl)azetidin-3-ol using a nitroxyl radical such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under mild conditions . This method is advantageous due to its high selectivity and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-(Ethanesulfonyl)azetidin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Functionalized azetidine derivatives.
Scientific Research Applications
1-(Ethanesulfonyl)azetidin-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Ethanesulfonyl)azetidin-3-one involves its interaction with specific molecular targets. For example, as an intermediate in the synthesis of JAK inhibitors, it contributes to the inhibition of Janus kinases by binding to the ATP-binding site of the enzyme . This binding prevents the phosphorylation of downstream signaling molecules, thereby modulating immune responses and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1-(Ethylsulfonyl)azetidin-3-one: A closely related compound with similar chemical properties and reactivity.
Azetidine-3-one: A simpler azetidine derivative without the sulfonyl group, used in various synthetic applications.
Oxetane derivatives: Four-membered oxygen-containing heterocycles with similar ring strain and reactivity.
Uniqueness
1-(Ethanesulfonyl)azetidin-3-one is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity. The presence of the sulfonyl group enhances its ability to participate in oxidation and reduction reactions, making it a valuable intermediate in the synthesis of biologically active compounds .
Properties
IUPAC Name |
1-ethylsulfonylazetidin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-2-10(8,9)6-3-5(7)4-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKDGFQHCDLYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B8226597.png)





![tert-butyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B8226643.png)


![3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B8226658.png)
